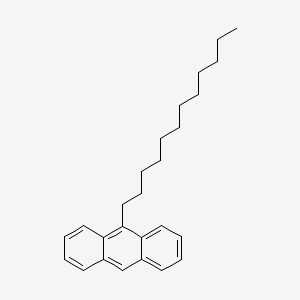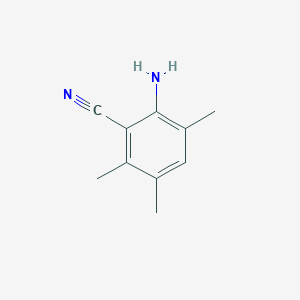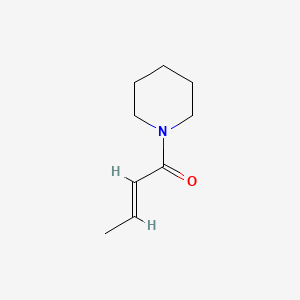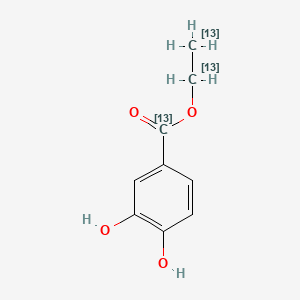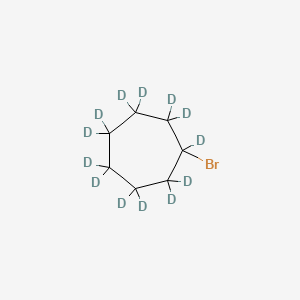![molecular formula C10H11N3 B13831882 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of three nitrogen atoms and a fused ring system, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with a diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-Azatricyclo[7.3.1.0^5,13]trideca-5,7,9(13)-triene: Known for its stability and use in organic synthesis.
3-Azatricyclo[7.3.1.0^5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one: Used in various chemical reactions and as a precursor for other compounds.
11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Investigated for its potential biological activities.
Uniqueness
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene stands out due to its unique tricyclic structure and the presence of three nitrogen atoms. This configuration imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-3-8-10-9(4-1)12-7-13(10)6-2-5-11-8/h1,3-4,7,11H,2,5-6H2 |
InChI 键 |
SPVXXEFJIGIROX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC=CC3=C2N(C1)C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
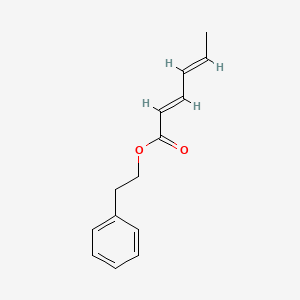
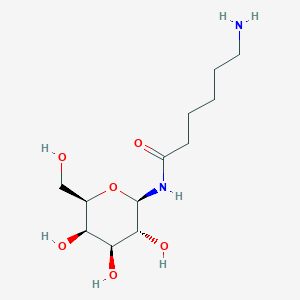
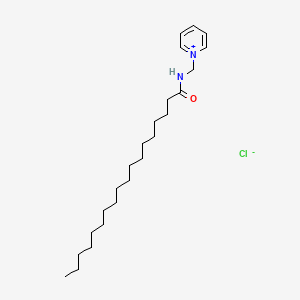
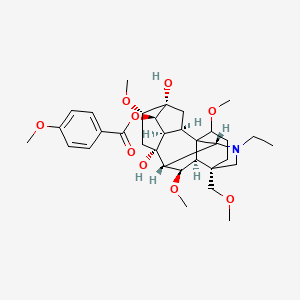
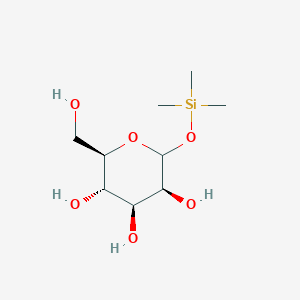
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
